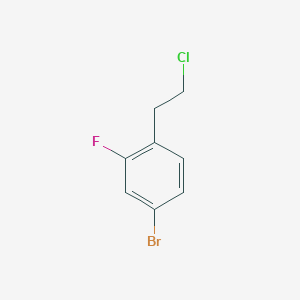
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluorobenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of advanced materials with unique properties, such as polymers and liquid crystals.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(2-chloroethyl)benzene: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Bromo-2-fluorobenzene: Lacks the chloroethyl group, resulting in different chemical properties and applications.
1-(2-Chloroethyl)-2-fluorobenzene:
Uniqueness
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
4-bromo-1-(2-chloroethyl)-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3-4H2 |
InChI-Schlüssel |
ITVUPLUULICFFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)

![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)

